molecular formula C28H27N3O4S2 B11512845 Methyl 2-({[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 2-({[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11512845
M. Wt: 533.7 g/mol
InChI Key: FQBWBXJAYZMWEI-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[2,3-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Thioether-Containing Compounds: These compounds have a sulfanyl group and show comparable reactivity.

Uniqueness

Methyl 2-({2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C28H27N3O4S2

Molecular Weight

533.7 g/mol

IUPAC Name

methyl 2-[[2-[(7-ethyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O4S2/c1-3-17-13-14-20-22(15-17)37-25-24(20)26(33)31(18-9-5-4-6-10-18)28(30-25)36-16-23(32)29-21-12-8-7-11-19(21)27(34)35-2/h4-12,17H,3,13-16H2,1-2H3,(H,29,32)

InChI Key

FQBWBXJAYZMWEI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4C(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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